

A Comparative Guide to AKD and ASA Sizing Agents: Efficiency and Reaction Kinetics

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Compound of Interest

Compound Name: ALKYL KETENE DIMER

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In the realm of paper and board manufacturing, achieving the desired level of water resistance is paramount for a vast array of applications. This is accomplished through a process known as sizing, and among the most prevalent synthetic sizing agents employed in neutral to alkaline papermaking are **Alkyl Ketene Dimer** (AKD) and Alkenyl Succinic Anhydride (ASA). Both function by reacting with the hydroxyl groups of cellulose fibers to create a hydrophobic surface. However, their distinct chemical natures lead to significant differences in their sizing efficiency, reaction kinetics, and handling requirements. This guide provides an objective comparison of AKD and ASA, supported by experimental data, to aid researchers, scientists, and professionals in selecting the appropriate agent for their specific needs.

General Characteristics and Sizing Performance

AKD and ASA are both reactive sizing agents that form covalent bonds with cellulose, but their reactivity and the conditions under which they are most effective differ significantly. ASA is known for its high reactivity, leading to rapid sizing development, often immediately upon application on the paper machine.[1][2] In contrast, AKD is less reactive and requires a curing period at elevated temperatures to develop its full sizing potential.[1][2] This slower reaction rate, however, contributes to the greater stability of AKD emulsions, which can be stored for longer periods.[3] ASA emulsions, on the other hand, are highly susceptible to hydrolysis and must be prepared on-site and used quickly.[3][4]

The choice between AKD and ASA can also be influenced by the presence of fillers in the paper furnish. Experimental data indicates that in furnishes without fillers or with talc, AKD can



provide lower Cobb values (higher water resistance).[1] Conversely, in the presence of calcium carbonate fillers like GCC (Ground Calcium Carbonate) and PCC (Precipitated Calcium Carbonate), ASA has been shown to be more effective.[1]

Data Presentation: Sizing Efficiency

The following tables summarize quantitative data on the sizing performance of AKD and ASA under various conditions, as measured by the Cobb test and contact angle. A lower Cobb value indicates better water resistance, while a higher contact angle signifies a more hydrophobic surface.

Table 1: Comparison of Sizing Efficiency (Cobb60 Value, g/m²) with Different Fillers

Sizing Agent	Dosage (kg/t)	No Filler	Talc Filler	GCC Filler	PCC Filler
AKD	1.0	~35	~38	~55	~65
1.5	~28	~30	~42	~50	
2.0	~25	~27	~35	~40	_
ASA	1.0	~45	~42	~48	~55
1.5	~35	~33	~38	~45	_
2.0	~30	~28	~32	~38	_

Data synthesized from graphical representations in a comparative study. Actual values may vary based on specific pulp, filler, and process conditions.[1]

Table 2: Comparison of Surface Hydrophobicity (Contact Angle, °)



Sizing Agent	Dosage (kg/t)	No Filler	Talc Filler	GCC Filler	PCC Filler
AKD	1.0	~100	~102	~95	~90
1.5	~105	~107	~100	~98	
2.0	~110	~112	~105	~102	-
ASA	1.0	~108	~110	~105	~102
1.5	~115	~118	~112	~110	
2.0	~120	~122	~118	~115	_

Data synthesized from graphical representations in a comparative study. Actual values may vary.[1]

Reaction Kinetics: Esterification and Hydrolysis

The effectiveness of both sizing agents is a balance between their desired reaction with cellulose (esterification) and their undesired reaction with water (hydrolysis).

Esterification: The reaction of the sizing agent with the hydroxyl groups on cellulose fibers forms a covalent ester bond, anchoring the hydrophobic tail to the fiber surface. ASA's anhydride ring is highly reactive, leading to a rapid esterification process that can provide over 90% of its sizing effect almost immediately.[3] AKD's lactone ring is less reactive, resulting in a slower esterification that requires thermal curing to proceed to completion.[3][5] While a direct comparison of esterification rate constants from a single comprehensive study is not readily available in the reviewed literature, it is widely acknowledged that ASA's reaction with cellulose is significantly faster than that of AKD.[2][6]

Hydrolysis: Both AKD and ASA can react with water, which leads to a loss of their reactive functional groups and a reduction in sizing efficiency. ASA is particularly prone to rapid hydrolysis, which is why its emulsions have a short shelf life.[3][4] The hydrolysis of AKD is a much slower process, contributing to the stability of its emulsions.[5] The rate of hydrolysis for both agents is influenced by pH and temperature, with higher values generally accelerating the degradation.[2][5] One study reported that the hydrolysis rate constant of an ASA emulsion at pH 7 was about four times that of a modified ASA (EOSA), highlighting the potential for



chemical modification to improve stability.[7] Another source indicates that the hydrolysis rate of AKD is significantly increased in the presence of certain accelerators and at higher pH and temperatures.[5]

Table 3: Qualitative Comparison of Reaction Kinetics

Kinetic Parameter	AKD	ASA	
Esterification Rate	Slower, requires curing	Faster, immediate sizing	
Hydrolysis Rate	Slower, more stable emulsions	Faster, requires fresh emulsion	
Optimal pH	7.0 - 9.0[2]	6.5 - 8.0[2]	
Curing Temperature	90 - 110 °C[3]	Lower temperatures[2]	

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of sizing agents. Below are outlines for key experiments.

The Cobb test measures the amount of water absorbed by a paper surface in a given time.

- Sample Preparation: A circular sample of paper with a defined area (typically 100 cm²) is weighed.
- Water Exposure: The sample is clamped in a cylindrical ring, and a specific volume of water (e.g., 100 mL) is poured onto the surface.
- Absorption Time: The water remains in contact with the paper for a specified time (e.g., 60 seconds).
- Blotting: After the specified time, the excess water is quickly poured off, and the sample is
 placed on a standardized blotting paper. A heavy roller is passed over the sample to remove
 surface water.
- Final Weighing: The sample is immediately reweighed.



 Calculation: The Cobb value is calculated as the mass of water absorbed per unit area (g/m²).

The HST measures the time required for a colored acidic aqueous solution to penetrate through the paper, detected by a change in reflectance.

- Instrument Setup: The Hercules Sizing Tester is standardized using reference tiles.
- Sample Placement: A paper sample is placed in the sample holder.
- Penetrant Application: A specific volume of a colored formic acid solution is applied to the top surface of the paper.
- Detection: A photoelectric cell measures the reflectance of the opposite side of the paper.
- Endpoint: The test automatically stops, and the time is recorded when the reflectance drops to a predetermined percentage of its initial value. The time in seconds is the HST value.

The rate of hydrolysis of a sizing agent emulsion can be monitored by titration.

- Emulsion Preparation: Prepare a dilute emulsion of the sizing agent (e.g., 1% w/v ASA).
- pH Adjustment: Adjust the pH of the emulsion to a specific value (e.g., pH 8) using a standard solution of sodium hydroxide (NaOH).
- Titration: Maintain the constant pH by the continuous addition of the NaOH solution using an automatic titrator.
- Monitoring: Record the volume of NaOH consumed over time.
- Calculation: The rate of hydrolysis can be calculated from the rate of NaOH consumption, as
 the hydrolysis of the anhydride or lactone ring produces acidic functional groups that are
 neutralized by the NaOH.[8]

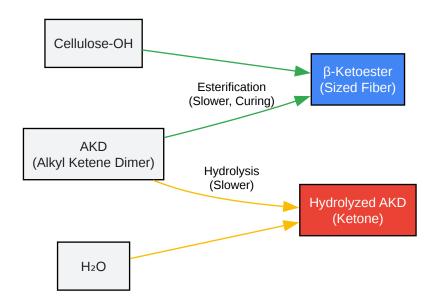
The extent of the reaction between the sizing agent and cellulose can be determined using techniques like gas chromatography (GC) after extraction and derivatization.



- Extraction of Unbound Sizing Agent: The paper sample is first extracted with a non-polar solvent (e.g., hexane or dichloromethane) to remove any unreacted (unbound) sizing agent. [9][10]
- Hydrolysis of Bound Sizing Agent: The remaining paper sample is then subjected to alkaline hydrolysis (e.g., with methanolic potassium hydroxide) to break the ester bonds between the sizing agent and cellulose.[10]
- Extraction of Hydrolyzed Sizing Agent: The hydrolyzed sizing agent is then extracted with a suitable solvent.
- Derivatization and GC Analysis: The extracted samples (both unbound and the hydrolyzed bound fraction) are often derivatized to make them suitable for gas chromatography. The amount of the sizing agent in each fraction is then quantified by GC.[11][12]

Visualizing the Processes

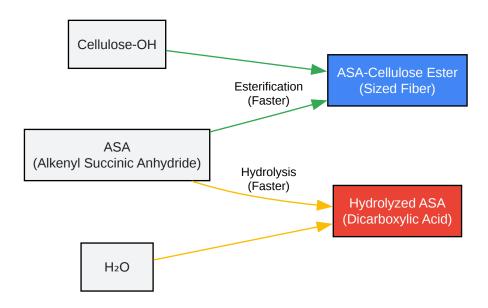
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical reactions and experimental workflows.



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AKD Reaction Pathways

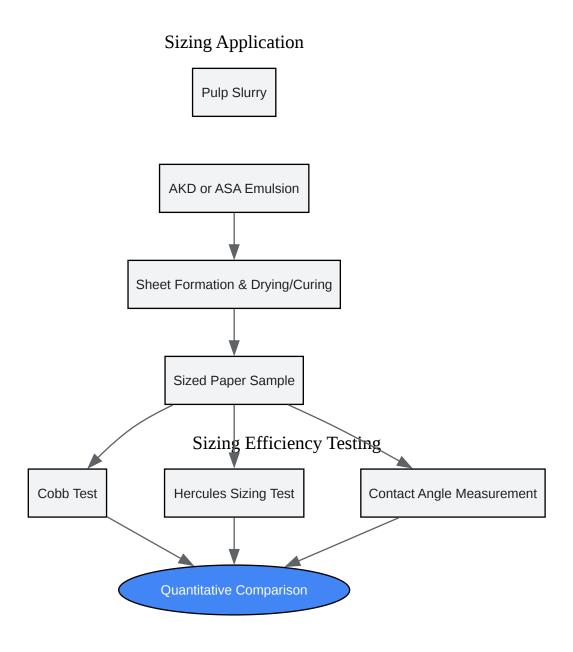




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ASA Reaction Pathways





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Workflow for Sizing Efficiency Evaluation

Conclusion

The selection between AKD and ASA as a sizing agent is a multifaceted decision that depends on the specific requirements of the paper product, the papermaking process, and economic considerations. ASA offers the advantage of rapid sizing development, making it suitable for high-speed machines where immediate water resistance is crucial.[1][2] However, its high



reactivity necessitates careful handling and on-site emulsification to mitigate the effects of rapid hydrolysis.

AKD, while slower to react and requiring a curing stage, provides excellent long-term sizing stability and is more forgiving in the papermaking process due to the higher stability of its emulsions.[1][2] The presence of fillers also plays a critical role, with ASA generally performing better in calcium carbonate-filled systems. Ultimately, a thorough understanding of the trade-offs between reactivity, stability, and process compatibility, supported by robust experimental evaluation, will guide the optimal choice of sizing agent for a given application.

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